molecular formula C46H32N4Pd B13773527 5,15-Bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+)

5,15-Bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+)

Cat. No.: B13773527
M. Wt: 747.2 g/mol
InChI Key: APAIQWOVUBDQTC-UHFFFAOYSA-N
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Description

5,15-Bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+) is a metalloporphyrin compound. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. The incorporation of palladium into the porphyrin structure enhances its catalytic properties, making it useful in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,15-Bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+) typically involves the following steps:

    Formation of the Porphyrin Core: The porphyrin core is synthesized through the condensation of pyrrole with aldehydes under acidic conditions.

    Substitution with Methylphenyl and Phenyl Groups: The core is then functionalized with 4-methylphenyl and phenyl groups at the meso positions.

    Metallation with Palladium: The final step involves the insertion of palladium into the porphyrin core, usually achieved by reacting the porphyrin with a palladium salt under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. They involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5,15-Bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+) undergoes various chemical reactions, including:

    Oxidation: It can catalyze the oxidation of organic substrates.

    Reduction: It can also participate in reduction reactions.

    Substitution: The compound can undergo substitution reactions where ligands in the porphyrin ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are used.

    Substitution: Reagents like halides or other nucleophiles are employed under mild conditions.

Major Products

The major products formed depend on the specific reaction and substrates used. For example, oxidation reactions typically yield oxidized organic compounds, while reduction reactions produce reduced forms of the substrates.

Scientific Research Applications

5,15-Bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+) has several scientific research applications:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.

    Biology: The compound is studied for its potential in mimicking enzyme activities.

    Medicine: Research is ongoing into its use in photodynamic therapy for cancer treatment.

    Industry: It is used in the development of sensors and in the catalysis of industrial chemical processes.

Mechanism of Action

The mechanism of action of 5,15-Bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+) involves the coordination of substrates to the palladium center. This coordination facilitates the transfer of electrons, enabling various catalytic reactions. The porphyrin ring stabilizes the palladium center, enhancing its reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 5,15-Bis(4-methylphenyl)-10-phenylporphyrin
  • 5,15-Bis(4-methylphenyl)-10,20-bis(4-nitrophenyl)porphyrin

Uniqueness

5,15-Bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+) is unique due to the presence of palladium, which imparts distinct catalytic properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it more effective in various catalytic applications.

Properties

Molecular Formula

C46H32N4Pd

Molecular Weight

747.2 g/mol

IUPAC Name

5,15-bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+)

InChI

InChI=1S/C46H32N4.Pd/c1-29-13-17-33(18-14-29)45-39-25-21-35(47-39)43(31-9-5-3-6-10-31)37-23-27-41(49-37)46(34-19-15-30(2)16-20-34)42-28-24-38(50-42)44(32-11-7-4-8-12-32)36-22-26-40(45)48-36;/h3-28H,1-2H3;/q-2;+2

InChI Key

APAIQWOVUBDQTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)C)C=C4)C9=CC=CC=C9)[N-]3.[Pd+2]

Origin of Product

United States

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